molecular formula C16H16ClN3O B8679110 2-(2-Chloro-5-isopropenyl-pyridin-4-ylamino)-N-methyl-benzamide

2-(2-Chloro-5-isopropenyl-pyridin-4-ylamino)-N-methyl-benzamide

Cat. No. B8679110
M. Wt: 301.77 g/mol
InChI Key: MMHFPPUGQIYLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-isopropenyl-pyridin-4-ylamino)-N-methyl-benzamide is a useful research compound. Its molecular formula is C16H16ClN3O and its molecular weight is 301.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-5-isopropenyl-pyridin-4-ylamino)-N-methyl-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-5-isopropenyl-pyridin-4-ylamino)-N-methyl-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Chloro-5-isopropenyl-pyridin-4-ylamino)-N-methyl-benzamide

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide

InChI

InChI=1S/C16H16ClN3O/c1-10(2)12-9-19-15(17)8-14(12)20-13-7-5-4-6-11(13)16(21)18-3/h4-9H,1H2,2-3H3,(H,18,21)(H,19,20)

InChI Key

MMHFPPUGQIYLBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CN=C(C=C1NC2=CC=CC=C2C(=O)NC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a tube a solution of isopropenyboronic acid pinacol ester (3.31 mL, 17.6 mmole, 3 eq) in toluene (200 mL) was degassed with N2 at 50° C. for 15 min. To this was added Pd(PPh3)4 (0.68 g, 0.59 mmole, 0.1 eq) and 2-(5-bromo-2-chloro-pyridin-4-ylamino)-N-methyl-benzamide (2 g, 5.87 mmole, 1 eq). This mixture was again degassed with N2 for 30 min. A degassed solution of K3PO4 (4.98 g, 23.48 mmole, 4 eq) in H2O (8 mL) was added to the above mixture in one portion and the resulting mixture was heated at 110° C. for overnight. After completion of the reaction, it was allowed to cool to room temperature and solvent was removed under reduced pressure to yield crude product. It was purified by column chromatography over silica gel (60-120 mesh) using 0.5% MeOH-DCM as the eluant to give the title compound as an off white solid (0.8 g, 45%). 1H-NMR (400 MHz, DMSO-d6): δ 2.06 (s, 3H), 2.73-2.74 (d, 3H, J=4.52 Hz), 5.14 (s, 1H), 5.46 (s, 1H), 7.04-7.15 (m, 2H), 7.45-7.60 (m, 2H), 7.64-7.71 (m, 1H), 7.96 (s, 1H), 8.60-8.72 (brs, 1H), 9.87 (s, 1H). LC-MS [M+H]+=302.2.
[Compound]
Name
pinacol ester
Quantity
3.31 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
4.98 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0.68 g
Type
catalyst
Reaction Step Three
Name
Yield
45%

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